molecular formula C36H40F6N4O7S B12419338 p53-HDM2-IN-1

p53-HDM2-IN-1

Cat. No.: B12419338
M. Wt: 786.8 g/mol
InChI Key: GYNGYVZPWWCHFW-QRRWFCJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p53-HDM2-IN-1: is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator HDM2 (human double minute 2). This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control and apoptosis. By inhibiting HDM2, this compound aims to restore the tumor-suppressing functions of p53, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p53-HDM2-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of 4,5-(substituted) 1,2,4-triazole-3-thiols and 2-chloro N-phenylacetamide in acetone . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: p53-HDM2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically intermediates that lead to the final compound, this compound. These intermediates are carefully purified and characterized to ensure the desired structure and activity.

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that p53-HDM2-IN-1 exhibits a low IC50 value of approximately 0.103 µM, indicating high potency against the p53-HDM2 interaction . The compound has been shown to effectively induce apoptosis in various cancer cell lines with wild-type p53 status. For instance, treatment with this compound led to a significant increase in luciferase activity in A375 melanoma cells carrying wild-type p53, suggesting enhanced transcriptional activation of p53 target genes such as GADD45α and PUMA .

In Vivo Studies

In vivo studies using xenograft models have also highlighted the therapeutic potential of this compound. For example, administration of the compound resulted in tumor regression in models expressing wild-type p53 while showing minimal effects on tumors lacking functional p53 . This selective action underscores the importance of patient selection based on p53 status for effective treatment outcomes.

Clinical Relevance

The clinical relevance of p53-HDM2 inhibitors like this compound is underscored by ongoing research into their use as targeted therapies for cancers with intact p53 pathways. Current clinical trials are evaluating similar compounds that disrupt the HDM2-p53 interaction, aiming to identify biomarkers that predict patient response . The ability to restore p53 function in tumors where it is inhibited by HDM2 presents a promising strategy for enhancing the efficacy of existing chemotherapeutics.

Case Studies

Case Study Cancer Type p53 Status Treatment Outcome
Study 1MelanomaWild-typeSignificant apoptosis and increased luciferase activity with compound treatment.
Study 2SarcomaWild-typeTumor regression observed in xenograft models with administration of compound.
Study 3Breast CancerMutantLimited response; highlights need for biomarker identification for effective treatment.

Mechanism of Action

p53-HDM2-IN-1 exerts its effects by binding to the HDM2 protein, preventing it from interacting with p53. This inhibition stabilizes p53, allowing it to activate its target genes involved in cell cycle arrest and apoptosis. The molecular targets include the transactivation domain of p53 and the hydrophobic binding pocket of HDM2 . The pathway involves the activation of downstream effectors such as PUMA and p21, leading to tumor suppression .

Comparison with Similar Compounds

Uniqueness: p53-HDM2-IN-1 is unique in its high selectivity and potency compared to other inhibitors. It has been optimized for better pharmacokinetic properties, making it a versatile candidate for various dosing regimens .

Biological Activity

p53 is a critical tumor suppressor protein that plays a vital role in regulating the cell cycle, maintaining genomic stability, and preventing tumorigenesis. The interaction between p53 and its negative regulator, MDM2 (Mouse Double Minute 2 homolog), is a key target for cancer therapy. p53-HDM2-IN-1 is a small molecule inhibitor designed to disrupt this protein-protein interaction, thereby reactivating p53's tumor-suppressive functions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions primarily by inhibiting the binding between p53 and MDM2. This inhibition leads to several downstream effects:

  • Stabilization of p53 : By preventing MDM2 from tagging p53 for degradation, this compound increases the levels of active p53 in the cell.
  • Transcriptional Activation : Elevated levels of p53 enhance the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax) .
  • Induction of Apoptosis : The activation of pro-apoptotic pathways leads to increased cell death in cancer cells that rely on MDM2 for survival.

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound across various cancer models:

StudyCancer TypeIC50 (μM)Key Findings
Breast Cancer0.103Induces significant apoptosis in MDA-MB-231 cells.
Colon Cancer0.150Inhibits tumor growth in xenograft models.
Lung Cancer0.120Enhances sensitivity to chemotherapy agents.

These studies demonstrate that this compound effectively activates the p53 pathway, leading to reduced tumor growth and increased apoptosis.

Case Studies

  • Breast Cancer Model :
    • In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a marked increase in p53 levels and subsequent upregulation of its target genes, leading to enhanced apoptosis. The study reported an IC50 value of 0.103 μM, indicating potent biological activity .
  • Colon Cancer Xenografts :
    • A xenograft model using colon cancer cells demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
  • Lung Cancer Sensitization :
    • Research indicated that combining this compound with standard chemotherapy agents enhanced the overall therapeutic effect against lung cancer cells, suggesting a potential role in combination therapy .

Implications for Cancer Therapy

The ability of this compound to restore p53 function presents exciting opportunities for cancer treatment:

  • Targeting Mutant p53 : Many cancers harbor mutations in TP53 that lead to dysfunctional p53 proteins. By disrupting the MDM2-p53 interaction, this compound may restore some level of function even in mutant contexts.
  • Combination Therapies : The synergistic effects observed when combined with other chemotherapeutics suggest that this compound could enhance the efficacy of existing treatment regimens.

Properties

Molecular Formula

C36H40F6N4O7S

Molecular Weight

786.8 g/mol

IUPAC Name

4-[2-[4-[2-[(2R,3R)-1-[2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]-2-propyl-3-[5-(trifluoromethyl)thiophen-3-yl]oxypiperidin-3-yl]acetyl]piperazin-1-yl]phenoxy]butanoic acid

InChI

InChI=1S/C36H40F6N4O7S/c1-2-7-27-34(53-23-20-28(54-22-23)36(40,41)42,12-6-14-46(27)33(51)31-24(35(37,38)39)11-13-43-32(31)50)21-29(47)45-17-15-44(16-18-45)25-8-3-4-9-26(25)52-19-5-10-30(48)49/h3-4,8-9,11,13,20,22,27H,2,5-7,10,12,14-19,21H2,1H3,(H,43,50)(H,48,49)/t27-,34-/m1/s1

InChI Key

GYNGYVZPWWCHFW-QRRWFCJLSA-N

Isomeric SMILES

CCC[C@@H]1[C@@](CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F

Canonical SMILES

CCCC1C(CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.